molecular formula C64H82N18O13 B8083100 CID 16133851

CID 16133851

Cat. No.: B8083100
M. Wt: 1311.4 g/mol
InChI Key: VXKHXGOKWPXYNA-PGBVPBMZSA-N
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Description

CID 16133851 is a chemical compound characterized by its unique structural and physicochemical properties. As shown in Figure 1B (), its molecular structure includes distinct functional groups that influence its reactivity and applications. The compound was isolated from a vacuum-distilled essential oil fraction, with its content quantified via GC-MS (Figure 1C, D). Key analytical data, such as its mass spectrum (Figure 1D), confirm its molecular identity and purity.

Properties

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKHXGOKWPXYNA-PGBVPBMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H82N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

CID 16133851 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

CID 16133851 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it may be used as a potential therapeutic agent or as a tool for drug discovery. In industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 16133851 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarities and Differences

CID 16133851 shares structural motifs with oscillatoxin derivatives (), such as cyclic ethers and methylated side chains. For example:

  • Oscillatoxin D (CID 101283546) : Contains a macrocyclic lactone ring, contrasting with this compound’s linear structure.
  • 30-Methyl-oscillatoxin D (CID 185389): Features a methyl group at position 30, highlighting how minor substitutions alter hydrophobicity and bioactivity.
Table 1: Structural Comparison
Compound (CID) Molecular Formula Molecular Weight Key Functional Groups
This compound Not Provided* Not Provided* Ether, ester groups
Oscillatoxin D (101283546) C₃₈H₅₈O₈ 654.86 Macrocyclic lactone, ketone
30-Methyl-oscillatoxin D (185389) C₃₉H₆₀O₈ 668.88 Methylated lactone

Physicochemical Properties

Comparative physicochemical data are derived from analogous compounds ():

Table 2: Physicochemical Properties
Property This compound CAS 1254115-23-5 (CID 57416287) CAS 1533-03-5 (CID Not Listed)
Log Po/w (iLOGP) Not Available 1.83 1.64
Solubility (mg/mL) Not Available 86.7 (Very soluble) 0.24 (Sparingly soluble)
BBB Permeability Not Available No Yes
Synthesis Complexity Vacuum distillation Multi-step organic synthesis One-step reaction

Key observations:

  • This compound’s isolation via vacuum distillation () contrasts with synthetic routes for similar compounds, which often require multi-step reactions (e.g., CAS 1254115-23-5).
  • The absence of BBB permeability data for this compound limits direct pharmacological comparisons but suggests a need for further study.

Analytical Differentiation Techniques

As emphasized in and , distinguishing structurally similar compounds requires complementary analytical methods:

  • Exact Mass and CCS : this compound’s identity was confirmed using GC-MS and exact mass (±5 ppm error).
  • Tandem MS (CID Fragmentation): Source-induced CID in ESI-MS () can differentiate isomers like ginsenosides, a strategy applicable to this compound derivatives.
  • Log P and Solubility : Computational models (e.g., iLOGP, XLOGP3) predict partitioning behavior, aiding in formulation design.

Q & A

Q. What are the reporting standards for publishing this compound research?

  • Journal Requirements :
  • Materials & Methods : Include synthesis routes, purity assessments (e.g., HPLC traces), and equipment details .
  • Result Clarity : Use tables/figures for dose-response curves or structural analogs, avoiding redundant text .
  • Discussion Depth : Contrast findings with prior studies and propose mechanistic hypotheses for unresolved results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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